Cas no 710350-60-0 (4-amino-1-ethylpiperidine-4-carbonitrile)
4-Amino-1-ethylpiperidine-4-carbonitrile is a specialized organic compound featuring a piperidine backbone substituted with an amino group and a nitrile functionality at the 4-position, along with an ethyl group at the 1-position. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive molecules. The presence of both amino and nitrile groups allows for further functionalization, enabling its use in heterocyclic chemistry and drug discovery. Its well-defined reactivity profile and stability under standard conditions enhance its utility in multi-step synthetic routes. The compound is typically handled under controlled conditions to ensure purity and consistency in research applications.
710350-60-0 structure
Product Name:4-amino-1-ethylpiperidine-4-carbonitrile
CAS No:710350-60-0
MF:C8H15N3
MW:153.224801301956
CID:557940
PubChem ID:16792694
Update Time:2025-05-28
4-amino-1-ethylpiperidine-4-carbonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinecarbonitrile,4-amino-1-ethyl-
- 4-Amino-4-cyano-1-ethylpiperidine
- 4-amino-1-ethylpiperidine-4-carbonitrile
- 4-Piperidinecarbonitrile,4-amino-1-ethyl-(9CI)
- EN300-111964
- 710350-60-0
- SB42837
- SCHEMBL1139911
- D75165
- 4-amino-1-ethyl-piperidine-4-carbonitrile
- AKOS000146581
- CS-0091566
- OSKHEBDRYLYZPN-UHFFFAOYSA-N
- DB-272682
- 4-Piperidinecarbonitrile, 4-amino-1-ethyl-
-
- Inchi: 1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3
- InChI Key: OSKHEBDRYLYZPN-UHFFFAOYSA-N
- SMILES: N1(CC)CCC(C#N)(CC1)N
Computed Properties
- Exact Mass: 153.12675
- Monoisotopic Mass: 153.126597491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 53Ų
Experimental Properties
- PSA: 53.05
4-amino-1-ethylpiperidine-4-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A636433-10mg |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 10mg |
$ 70.00 | 2022-06-07 | ||
| TRC | A636433-50mg |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 50mg |
$ 230.00 | 2022-06-07 | ||
| TRC | A636433-100mg |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 100mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM524357-1g |
4-Amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 97% | 1g |
$860 | 2022-08-31 | |
| Enamine | EN300-111964-0.05g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 95% | 0.05g |
$205.0 | 2023-10-27 | |
| Enamine | EN300-111964-0.1g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 95% | 0.1g |
$306.0 | 2023-10-27 | |
| Enamine | EN300-111964-0.25g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 95% | 0.25g |
$438.0 | 2023-10-27 | |
| Enamine | EN300-111964-0.5g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 95% | 0.5g |
$691.0 | 2023-10-27 | |
| Enamine | EN300-111964-1.0g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 1g |
$884.0 | 2023-06-09 | ||
| Enamine | EN300-111964-2.5g |
4-amino-1-ethylpiperidine-4-carbonitrile |
710350-60-0 | 95% | 2.5g |
$1735.0 | 2023-10-27 |
4-amino-1-ethylpiperidine-4-carbonitrile Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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